3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid

EP1 receptor antagonist Prostaglandin E2 Inflammatory pain

3-(2-(2-(Benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid (CAS 632621-53-5) is a synthetic small-molecule belonging to the 1,5-biaryl pyrrole class of prostaglandin E2 EP1 receptor antagonists. With the molecular formula C₂₅H₂₁NO₃ and a molecular weight of 383.4 g/mol, it features a characteristic ortho-benzyloxyphenyl group at the pyrrole 2-position, a methyl substituent at the pyrrole 5-position, and a meta-benzoic acid moiety on the pyrrole N-phenyl ring.

Molecular Formula C25H21NO3
Molecular Weight 383.4 g/mol
CAS No. 632621-53-5
Cat. No. B15208113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid
CAS632621-53-5
Molecular FormulaC25H21NO3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3OCC4=CC=CC=C4
InChIInChI=1S/C25H21NO3/c1-18-14-15-23(26(18)21-11-7-10-20(16-21)25(27)28)22-12-5-6-13-24(22)29-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3,(H,27,28)
InChIKeyAGAPITQLTSHAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(2-(Benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid (CAS 632621-53-5): Chemical Identity, Class, and Procurement Context


3-(2-(2-(Benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid (CAS 632621-53-5) is a synthetic small-molecule belonging to the 1,5-biaryl pyrrole class of prostaglandin E2 EP1 receptor antagonists [1]. With the molecular formula C₂₅H₂₁NO₃ and a molecular weight of 383.4 g/mol, it features a characteristic ortho-benzyloxyphenyl group at the pyrrole 2-position, a methyl substituent at the pyrrole 5-position, and a meta-benzoic acid moiety on the pyrrole N-phenyl ring . Originally disclosed within GlaxoSmithKline's EP1 antagonist programme, this compound serves as a key structural reference point for structure-activity relationship (SAR) studies in inflammatory pain research, with documented EP1 receptor binding affinity recorded in the ChEMBL database (CHEMBL211776) [1].

Why In-Class 1,5-Biaryl Pyrrole EP1 Antagonists Cannot Be Interchanged with CAS 632621-53-5


Within the 1,5-biaryl pyrrole EP1 antagonist pharmacophore, seemingly minor structural modifications produce large-magnitude shifts in receptor affinity, selectivity, and pharmacokinetic behaviour. Published SAR studies demonstrate that substitution at the benzoic acid 2-position is poorly tolerated, only fluorine is accepted at the 4-position, and a narrow range of substituents at the 5-position enhance in vitro affinity and oral exposure [1]. The identity of the benzyloxy substituent (unsubstituted benzyl vs. difluorobenzyl vs. other isosteres) directly modulates metabolic clearance and in vivo efficacy in the FCA inflammatory pain model [2]. Consequently, procurement of a generic '1,5-biaryl pyrrole EP1 antagonist' without specifying the exact CAS number carries substantial risk of obtaining a compound with divergent target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 3-(2-(2-(Benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid (CAS 632621-53-5)


EP1 Receptor Binding Affinity: pIC₅₀ 7.7 (IC₅₀ ≈ 20 nM) at Human Recombinant EP1

The target compound (CHEMBL211776) demonstrates a pIC₅₀ of 7.7 (equivalent to an IC₅₀ of approximately 20 nM) for antagonism at the human recombinant EP1 (PTGER1) receptor, as curated in the ChEMBL database and reported via GPCRdb [1]. This places the compound firmly within the high-affinity range of the 1,5-biaryl pyrrole series. For reference, the most potent EP1 antagonist reported in this chemical series achieved a pIC₅₀ of 8.6 (IC₅₀ 2.5 nM), while the non-acidic amide analog bearing an unsubstituted benzyl amide displayed an IC₅₀ of 25 nM (pIC₅₀ 7.6) [2]. The target compound thus occupies a defined and reproducible affinity position within the SAR landscape, providing a benchmark for studies requiring an acidic EP1 antagonist with a well-characterised single-point binding value.

EP1 receptor antagonist Prostaglandin E2 Inflammatory pain

Structural Differentiation from 5-Chloro Analog: Impact of Benzyloxy Ring Substitution on EP1 Pharmacophore

The target compound (CAS 632621-53-5) bears an unsubstituted ortho-benzyloxy group on the central phenyl ring, distinguishing it from the closely related 5-chloro-2-benzyloxy analog (PubChem CID 11640317, CHEMBL377852, MW 417.9 g/mol) [1]. In the 1,5-biaryl pyrrole EP1 antagonist series, the central phenyl ring linking the pyrrole to the benzyloxy group is a critical determinant of both receptor affinity and metabolic stability. The SAR study by Hall et al. (2006) established that substituted benzyl analogs can retain high affinity, but specific substituent effects on EP1 binding are nuanced and position-dependent [2]. The absence of the chlorine atom in the target compound reduces molecular weight by 34.5 Da (383.4 vs. 417.9 g/mol), increases XLogP3-AA from approximately 6 to an estimated lower value, and eliminates a potential site for CYP450-mediated oxidative metabolism or glutathione conjugation, thereby offering a distinct pharmacological profile even within the same core scaffold.

Structure-activity relationship Halogen substitution EP1 antagonist

Differentiation from Ethyl Ester Prodrug Analog (CAS 632625-41-3): Free Acid vs. Ester Functionality

The target compound (CAS 632621-53-5) is the free carboxylic acid form, in contrast to its direct ethyl ester analog (CAS 632625-41-3; 3-[2-(2-benzyloxy-phenyl)-5-methyl-pyrrol-1-yl]-benzoic acid ethyl ester, MW 411.49 g/mol) . In the EP1 antagonist field, the carboxylic acid group is understood to form a critical salt-bridge interaction with a conserved arginine residue in transmembrane helix 7 of prostanoid receptors, essential for high-affinity binding [1]. The free acid is the pharmacologically active species, while the ethyl ester serves as a potential prodrug requiring in vivo esterase cleavage. Published SAR explicitly demonstrates that replacement of the carboxylic acid with non-acidic isosteres can retain binding affinity (IC₅₀ 25 nM, pIC₅₀ 7.6 for a benzyl amide), but the structure-activity translation is not universal across all replacements [1]. Selection of the free acid guarantees that binding measurements reflect the active pharmacophore without confounding contributions from variable ester hydrolysis rates.

Carboxylic acid Ethyl ester prodrug Bioavailability

SAR Landscape Positioning: The Methyl Substituent at Pyrrole 5-Position as a Key Affinity Determinant

The target compound bears a methyl group at the 5-position of the pyrrole ring, distinguishing it from the des-methyl analog (3-[2-(2-benzyloxy-phenyl)-pyrrol-1-yl]-benzoic acid) disclosed in patent US 2007/0072906 A1 [1]. While head-to-head EP1 affinity data for the des-methyl analog are not publicly available, the broader SAR series unequivocally demonstrates that pyrrole ring substitution profoundly influences receptor binding. Hall et al. (2006/2007) showed that across the 1,5-biaryl pyrrole series, systematic modification of substituents on each aromatic ring yields pIC₅₀ values spanning from approximately 6 to 8.6 (roughly 1000-fold range in IC₅₀) [2]. The 5-methyl group on the pyrrole contributes to conformational restriction and modulates the dihedral angle between the pyrrole and the N-phenyl benzoic acid ring, directly impacting pharmacophore presentation to the EP1 receptor.

Pyrrole substitution Methyl group EP1 SAR

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile vs. Difluorobenzyloxy Analog (CAS 632621-70-6)

The target compound (CAS 632621-53-5) features an unsubstituted benzyloxy group, whereas the closely related analog CAS 632621-70-6 incorporates a 2,4-difluorobenzyloxy moiety (C₂₅H₁₉F₂NO₃, MW 419.43 g/mol) . The introduction of two fluorine atoms increases molecular weight by 36 Da, enhances electronegativity and hydrogen bond acceptor capacity, and raises lipophilicity (estimated ΔclogP ≈ +0.4 to +0.8 units depending on calculation method). In the Hall et al. (2006) SAR study, benzyl replacements with isosteric groups (isobutyl, cyclopentylmethyl, cyclohexylmethyl) produced compounds with pIC₅₀ values spanning approximately 7.0 to 8.0; the cyclohexylmethyl derivative (compound 19) demonstrated the lowest metabolic clearance in the series [1]. This indicates that the benzyloxy substituent identity directly modulates both target affinity and metabolic fate. The unsubstituted benzyloxy compound represents the baseline lipophilicity and metabolic profile against which fluorinated analogs can be benchmarked.

Lipophilicity Drug-likeness Fluorine substitution

Recommended Research and Procurement Application Scenarios for 3-(2-(2-(Benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid (CAS 632621-53-5)


EP1 Receptor Pharmacological Profiling and Assay Validation

This compound is suitable as a characterised EP1 antagonist reference standard for in vitro binding displacement assays, functional calcium flux assays, or β-arrestin recruitment assays using recombinant human EP1 (PTGER1) receptor preparations. Its documented pIC₅₀ of 7.7 (IC₅₀ ≈ 20 nM) [1] provides a quantitative benchmark against which novel EP1 ligands can be compared, and its free carboxylic acid group ensures direct engagement of the conserved arginine salt bridge in prostanoid receptor binding pockets [2]. The non-halogenated benzyloxy scaffold avoids potential confounding effects of fluorine or chlorine on assay readouts.

Structure-Activity Relationship (SAR) Reference Compound for 1,5-Biaryl Pyrrole Optimisation

As the unsubstituted benzyloxy, 5-methyl pyrrole, meta-benzoic acid member of the 1,5-biaryl pyrrole series, this compound serves as a defined SAR anchor point. Its well-characterised structure enables systematic exploration of substituent effects: replacement of benzyloxy with isosteric groups (isobutyl, cycloalkylmethyl), halogen introduction at the central phenyl ring (yielding the 5-chloro analog, CID 11640317), or conversion to non-acidic amide/ester derivatives [2]. The compound's central position in the affinity range (pIC₅₀ 7.7) allows both higher- and lower-affinity analogs to be contextualised within a single SAR study [1].

In Vivo Pharmacokinetic and Efficacy Model Baseline Compound

The Hall et al. (2006) study demonstrated that compounds within this series, when optimised for oral exposure, achieve efficacy in the FCA preclinical model of inflammatory pain (compound 39: ED₅₀ 9.2 mg/kg, p.o., rat) [1]. The target compound, as the parent unsubstituted benzyloxy scaffold, can serve as a baseline for comparative pharmacokinetic studies (oral bioavailability, clearance, volume of distribution) against analogs bearing alternative benzyl replacements or halogen substitutions. Its physicochemical profile (MW 383.4, moderate lipophilicity) falls within drug-like property space suitable for oral administration.

Chemical Biology Tool for EP1 Receptor Signalling Pathway Dissection

In cellular and in vivo models where PGE₂/EP1 signalling is implicated—including inflammatory hyperalgesia, smooth muscle contraction, and renal regulation—this compound can function as a pharmacological tool to probe EP1-mediated versus EP2/EP3/EP4-mediated effects. While selectivity data across the four EP receptor subtypes are not comprehensively reported in the public domain for this specific compound, the broader 1,5-biaryl pyrrole series is established as EP1-preferring [1]. Use of this compound alongside EP2, EP3, and EP4 selective ligands enables dissection of PGE₂ signalling branches in complex biological systems.

Quote Request

Request a Quote for 3-(2-(2-(benzyloxy)phenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.